

# Spectroscopic Profile of Methyl Isoquinoline-3-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl isoquinoline-3-carboxylate*

Cat. No.: B1299004

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl isoquinoline-3-carboxylate**. The information herein is intended to support research, development, and quality control activities where this compound is of interest. The data presented is a combination of predicted values based on established spectroscopic principles and data from closely related compounds, compiled to offer a reliable reference in the absence of a complete, publicly available experimental dataset.

## Chemical and Physical Properties

**Methyl isoquinoline-3-carboxylate** is an off-white to light yellow solid.[1][2] It is a member of the isoquinoline family, a class of heterocyclic aromatic compounds with significance in medicinal chemistry.[1]

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[3][4][5]
Molecular Weight	187.19 g/mol	[2][3][4]
CAS Number	27104-73-0	[2][3][4]
Melting Point	86-88 °C	[1][2]

## Spectroscopic Data

The following sections provide a detailed breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl isoquinoline-3-carboxylate**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the methyl ester group.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.3	s	1H	H-1
~8.5	s	1H	H-4
~8.2	d	1H	H-5 or H-8
~8.0	d	1H	H-8 or H-5
~7.8	t	1H	H-6 or H-7
~7.7	t	1H	H-7 or H-6
~4.0	s	3H	-OCH <sub>3</sub>

Note: Predicted chemical shifts are based on the analysis of similar isoquinoline structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will reveal the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[6]

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	C=O (ester)
~153	C-1
~145	C-3
~137	C-4a
~131	C-8a
~130	C-7
~129	C-5
~128	C-6
~127	C-8
~120	C-4
~53	-OCH <sub>3</sub>

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic system and the methyl ester functional group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
1600-1450	Medium-Strong	Aromatic C=C Ring Stretch
1300-1100	Strong	C-O Stretch (Ester)
900-675	Strong	Aromatic C-H Bend (Out-of-plane)

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid vs. solution).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/z	Ion
187.06	[M] <sup>+</sup>
188.07	[M+H] <sup>+</sup>
156.05	[M-OCH <sub>3</sub> ] <sup>+</sup>
128.04	[M-COOCH <sub>3</sub> ] <sup>+</sup>

Note: The molecular ion peak [M]<sup>+</sup> is expected at m/z 187. Fragmentation may occur through the loss of the methoxy or the entire carbomethoxy group.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl isoquinoline-3-carboxylate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution should be clear and free of particulate matter.
- Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for small organic molecules should be employed. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

## FT-IR Spectroscopy (KBr Pellet Method)

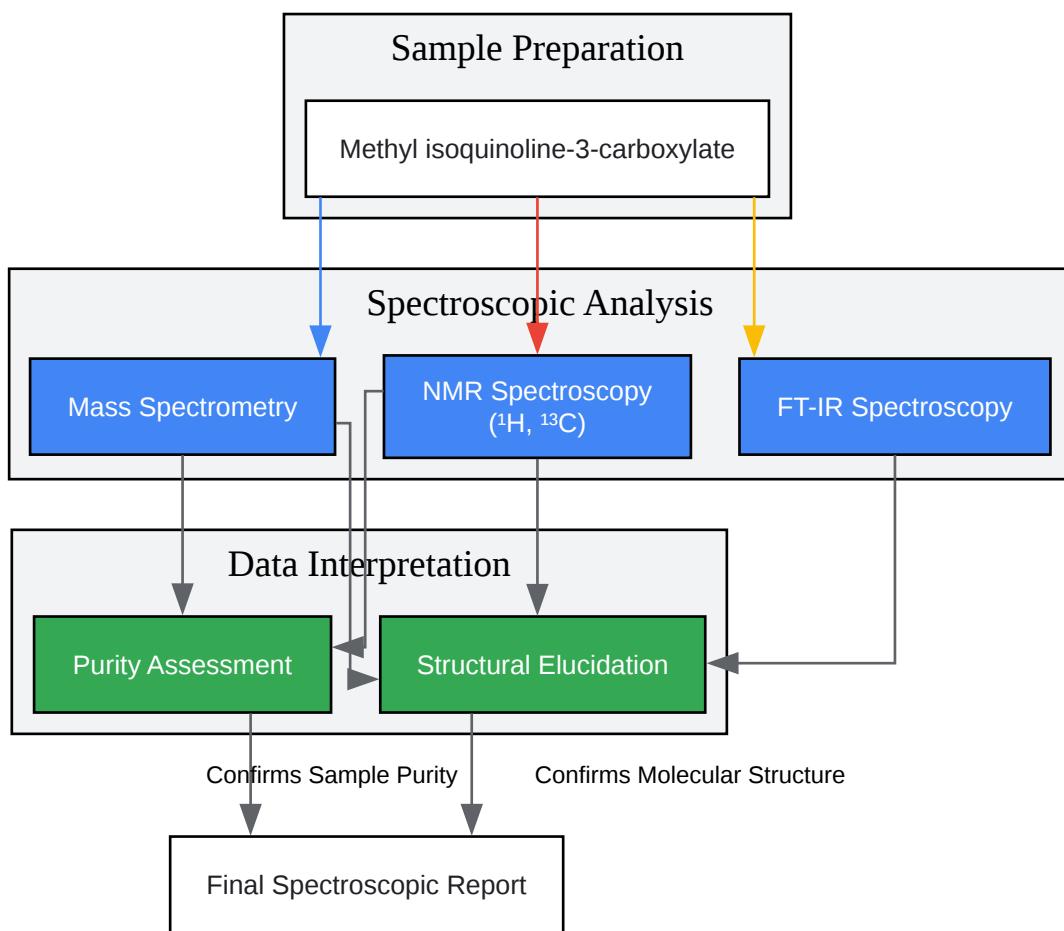
- Sample Preparation: Grind 1-2 mg of **Methyl isoquinoline-3-carboxylate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a blank KBr pellet should be collected for reference.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl isoquinoline-3-carboxylate**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Isoquinoline-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299004#spectroscopic-data-nmr-ir-mass-of-methyl-isoquinoline-3-carboxylate>]

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